Theophylline
Description
Structure
3D Structure
Properties
IUPAC Name |
1,3-dimethyl-7H-purine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4O2/c1-10-5-4(8-3-9-5)6(12)11(2)7(10)13/h3H,1-2H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFXYFBGIUFBOJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4O2 | |
| Record name | THEOPHYLLINE | |
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| Record name | THEOPHYLLINE | |
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| Record name | theophylline | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Theophylline | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021336 | |
| Record name | Theophylline | |
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Molecular Weight |
180.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Theophylline is an odorless white crystalline powder. Odorless. Bitter taste. (NTP, 1992), Solid, WHITE CRYSTALLINE POWDER. | |
| Record name | THEOPHYLLINE | |
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| Record name | Theophylline | |
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Solubility |
>27 [ug/mL] (The mean of the results at pH 7.4), 1 to 5 mg/mL at 70.7 °F (NTP, 1992), In water, 7,360 mg/L at 25 °C, Slightly soluble in water, Slightly soluble in ethanol, ether, chloroform, Slightly soluble in alcohol; more soluble in hot water; soluble in alkaline solutions, 7.36 mg/mL at 25 °C, Solubility in water: moderate | |
| Record name | SID855679 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
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| Record name | Theophylline | |
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Density |
g/cm³ | |
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Vapor Pressure |
negligible | |
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Color/Form |
White, crystalline alkaloid, White crystalline powder, Needles or plates (water +1) | |
CAS No. |
58-55-9, 5967-84-0 | |
| Record name | THEOPHYLLINE | |
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| Record name | 1H-Purine-2,6-dione, 3,9-dihydro-1,3-dimethyl- | |
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| Record name | THEOPHYLLINE ANHYDROUS | |
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Melting Point |
522 to 525 °F (NTP, 1992), 274 °C, 273 °C, 270-274 °C | |
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Preparation Methods
Synthetic Routes and Reaction Conditions: Theophylline can be synthesized through various chemical routes. One common method involves the methylation of xanthine. The process typically includes the following steps:
Starting Material: Xanthine is used as the starting material.
Methylation: Xanthine undergoes methylation using methyl iodide in the presence of a base such as potassium carbonate.
Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound
Industrial Production Methods: In industrial settings, this compound is often produced through chemical synthesis involving the following steps:
Hydrogenation: The starting material, 5-nitroso-6-amino-1,3-dimethyluracil, is hydrogenated in the presence of a palladium-carbon catalyst.
Filtration and Evaporation: The reaction mixture is filtered and the solvent is evaporated to obtain a crude product.
Crystallization: The crude product is dissolved in a suitable solvent and crystallized to obtain pure this compound
Chemical Reactions Analysis
Types of Reactions: Theophylline undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form 1,3-dimethyluric acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the nitrogen atoms
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution Reagents: Alkyl halides or acyl chlorides can be used for substitution reactions
Major Products:
Oxidation: 1,3-dimethyluric acid.
Reduction: Dihydrothis compound derivatives.
Substitution: Various N-alkyl or N-acyl this compound derivatives
Scientific Research Applications
Theophylline has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of xanthine derivatives and their chemical properties.
Biology: Investigated for its effects on cellular signaling pathways and enzyme inhibition.
Medicine: Widely used in the treatment of respiratory diseases such as asthma and COPD. It is also being studied for its potential anti-inflammatory and immunomodulatory effects.
Industry: Utilized in the formulation of pharmaceuticals and as a standard in analytical chemistry
Mechanism of Action
Theophylline is chemically similar to other methylxanthines such as caffeine and theobromine:
Caffeine: Like this compound, caffeine is a central nervous system stimulant and bronchodilator. caffeine has a more pronounced stimulant effect on the central nervous system.
Theobromine: Theobromine is also a bronchodilator but has a milder effect compared to this compound. .
Uniqueness of this compound:
- This compound has a unique combination of bronchodilator and anti-inflammatory properties, making it particularly effective in the treatment of respiratory diseases.
- It has a narrower therapeutic window compared to caffeine and theobromine, requiring careful monitoring of blood levels to avoid toxicity .
Comparison with Similar Compounds
Structural Comparison of Methylxanthines
Methylxanthines share a xanthine core but differ in methyl group positions, influencing their pharmacological profiles:
| Compound | Methyl Group Positions | Molecular Formula | Key Structural Features |
|---|---|---|---|
| Theophylline | N1, N3 | C₇H₈N₄O₂ | 1,3-dimethyl substitution enhances bronchodilation |
| Caffeine | N1, N3, N7 | C₈H₁₀N₄O₂ | Trimethyl substitution increases CNS stimulation |
| Theobromine | N3, N7 | C₇H₈N₄O₂ | Dimethyl substitution at N3/N7 linked to antimicrobial activity |
| Paraxanthine | N1, N7 | C₇H₈N₄O₂ | Major caffeine metabolite; less studied clinically |
Pharmacokinetic and Pharmacodynamic Profiles
Plasma Levels and Bioavailability
- This compound: Plasma levels vary by formulation. Aminophylline (this compound ethylenediamine) achieves higher plasma concentrations (1 mg/100 mL threshold for bronchodilation) compared to this compound sodium glycinate .
- Caffeine : Rapid absorption with peak plasma levels at 30–60 minutes; half-life ~5 hours.
- Theobromine : Slower metabolism, with a half-life of 7–12 hours; naturally occurs in cocoa (1–4% concentration) .
Mechanisms of Action
| Compound | Primary Mechanisms | Therapeutic Applications |
|---|---|---|
| This compound | PDE inhibition, adenosine receptor antagonism | Asthma/COPD, antiviral synergy |
| Caffeine | Adenosine receptor antagonism, CNS stimulation | Stimulant, PI3K inhibition |
| Theobromine | Antimicrobial (inhibits S. mutans GTFs) | Dental caries prevention |
| Paraxanthine | PDE inhibition (less potent than this compound) | Under investigation for metabolic effects |
Antiviral and Antimicrobial Activity
- This compound + Arainosine: Exhibits potent anti-influenza synergy, surpassing theobromine in reducing viral load .
- Theobromine : Inhibits Streptococcus mutans glucosyltransferases (GTFB/C/D), preventing biofilm formation .
- 8-Anilide this compound Derivatives : Show dual bronchodilator and antibacterial activity against Gram-positive bacteria (e.g., Staphylococcus aureus) .
Enzyme and Receptor Interactions
- PI3K Inhibition : this compound and caffeine block insulin-induced PKB activation at physiological concentrations (IC₅₀ ~0.5–1 mM) .
Derivatives and Structural Modifications
Biological Activity
Theophylline, a methylxanthine derivative, is widely recognized for its bronchodilator properties and has been utilized in the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD). However, recent research has expanded our understanding of its biological activities beyond these traditional uses, revealing significant anti-inflammatory and potential anti-cancer effects. This article explores the diverse biological activities of this compound, supported by various studies and data tables.
This compound exerts its effects primarily through the inhibition of phosphodiesterase (PDE) enzymes, particularly PDE4, leading to increased levels of cyclic adenosine monophosphate (cAMP) within cells. This mechanism contributes to its bronchodilator effects and also plays a role in modulating inflammatory responses.
Key Mechanisms:
- PDE Inhibition : Inhibits PDE4, enhancing cAMP levels, which results in bronchodilation and reduced inflammation.
- Histone Deacetylase (HDAC) Activation : this compound has been shown to enhance HDAC activity, which can lead to altered gene expression in inflammatory pathways .
- Cellular Apoptosis : Research indicates that this compound can induce apoptosis in certain cancer cell lines by modulating splicing factors like SRSF3 .
Anti-Inflammatory Effects
This compound's anti-inflammatory properties have been documented in various studies. It has been found to reduce eosinophil infiltration in allergen-induced airway inflammation and decrease levels of interleukin (IL)-4 and IL-5 in asthmatic patients . Furthermore, it appears to influence T-cell trafficking, reducing activated T-cell concentrations in the airways while increasing their numbers in circulation.
Summary of Anti-Inflammatory Findings:
- Eosinophil Infiltration : Significant reduction in eosinophils in guinea pig models .
- Cytokine Modulation : Decrease in IL-4 and IL-5 levels with low-dose this compound treatment .
- T-cell Dynamics : Increased circulating activated CD4+ and CD8+ T-cells but decreased airway concentrations .
Anti-Cancer Activity
Recent studies have highlighted the potential of this compound as an anti-cancer agent. It has been observed to suppress cellular proliferation and induce apoptosis in cancer cell lines such as HeLa and MCF-7. The mechanism appears to involve the downregulation of SRSF3, leading to alternative splicing of p53 from its alpha to beta isoform, which is associated with tumor suppression .
Case Study Insights:
- Cell Proliferation : this compound significantly suppressed the proliferation rate of HeLa cells compared to caffeine, which had an opposite effect .
- Apoptosis Induction : The compound induced apoptotic pathways that were confirmed through various assays including flow cytometry and Western blot analysis .
Pharmacokinetics
The pharmacokinetics of this compound reveal important insights into its absorption, distribution, metabolism, and excretion (ADME). The compound is primarily absorbed through oral administration, with a bioavailability that can be influenced by factors such as formulation and patient characteristics.
Pharmacokinetic Data Table:
| Parameter | Value |
|---|---|
| Absorption | Rapidly absorbed after oral intake |
| Bioavailability | Approximately 100% |
| Half-life | 8 hours (varies by individual) |
| Metabolism | Hepatic (via CYP1A2) |
| Excretion | Primarily renal |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
